prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid
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Overview
Description
Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid typically involves the reaction of L-methionine allyl ester with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as acetone and bases like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and precise control of reaction parameters ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the sulfonic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. The sulfonic acid group plays a crucial role in its reactivity, facilitating the formation of intermediates that lead to the desired products .
Comparison with Similar Compounds
Similar Compounds
L-methionine allyl ester: A precursor in the synthesis of prop-2-enyl (2S)-2-amino-3-methylbutanoate, 4-methylbenzenesulfonic acid.
4-methylbenzenesulfonic acid: A common reagent used in organic synthesis.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-methylbenzenesulfonate;[(2S)-3-methyl-1-oxo-1-prop-2-enoxybutan-2-yl]azanium |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C7H8O3S/c1-4-5-11-8(10)7(9)6(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h4,6-7H,1,5,9H2,2-3H3;2-5H,1H3,(H,8,9,10)/t7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRKDASFUCGOZ-FJXQXJEOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)C(C(=O)OCC=C)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)[C@@H](C(=O)OCC=C)[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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